molecular formula C22H25NO3 B580037 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone CAS No. 1427521-38-7

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone

Katalognummer: B580037
CAS-Nummer: 1427521-38-7
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: GMXLLEJMDHWZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of JWH 250 N-(4-hydroxypentyl) metabolite involves a multi-step synthetic route. The process begins with the acylation of the indole nitrogen, followed by N-alkylation. The synthetic scheme includes the following steps :

Analyse Chemischer Reaktionen

Biologische Aktivität

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone, also known as JWH-250, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and its implications in pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • CAS Number : 1427325-83-4

Structure

The structure of this compound can be represented as follows:

Structure C22H25NO3\text{Structure }C_{22}H_{25}NO_3

This compound features an indole moiety and a methoxyphenyl group, which are critical for its interaction with cannabinoid receptors.

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and immune response.

Pharmacological Effects

Research indicates that JWH-250 exhibits several pharmacological effects:

  • Analgesic Effects : The compound has been studied for its potential analgesic properties, showing promise in pain management through its action on cannabinoid receptors.
  • Anti-inflammatory Properties : Some studies suggest that JWH-250 may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that cannabinoids can offer neuroprotection, which may be relevant for conditions like neurodegenerative diseases.

Toxicological Profile

Despite its potential therapeutic benefits, JWH-250 has raised concerns regarding safety and toxicity. Reports indicate:

  • Adverse Effects : Users have reported various side effects including anxiety, paranoia, and cardiovascular issues.
  • Legal Status : Due to its psychoactive properties and potential for abuse, JWH-250 is classified as a controlled substance in many regions.

Case Studies and Experimental Data

A series of studies have explored the biological activity of JWH-250:

  • In Vitro Studies : Research involving cellular assays has demonstrated that JWH-250 effectively activates CB1 receptors with a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
    StudyMethodFindings
    Study 1Cell CultureSignificant activation of CB1 receptors
    Binding AssaysHigh affinity for cannabinoid receptors
  • Animal Models : Animal studies have shown that administration of JWH-250 leads to alterations in behavior consistent with cannabinoid exposure, including reduced locomotor activity and altered pain responses.
  • Clinical Implications : The compound's effects on pain and inflammation have prompted discussions about its potential therapeutic applications in chronic pain management and inflammatory conditions.

Eigenschaften

IUPAC Name

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLLEJMDHWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017768
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-38-7
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.